molecular formula C17H18FNO4S B6413034 2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261981-89-8

2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6413034
CAS RN: 1261981-89-8
M. Wt: 351.4 g/mol
InChI Key: XEZOZCJXWFZHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid (2-3tBSFBA) is an organosulfur compound with a wide range of applications in scientific research. It has been used in a variety of experiments, with its uses ranging from a biochemical probe to a drug target. In

Scientific Research Applications

2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has been used as a biochemical probe in a variety of experiments. It has been used to study the binding of a variety of proteins to DNA, as well as to study the binding of enzymes to their substrates. It has also been used to study the structure and function of proteins, as well as to study the interaction between proteins and other molecules. Additionally, it has been used to study the structure and function of DNA, as well as to study the interaction between DNA and other molecules.

Mechanism of Action

2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has been shown to bind to proteins, DNA, and other molecules through a variety of mechanisms. It can bind to proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It can also bind to DNA through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, it can bind to other molecules through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including DNA polymerase, DNA topoisomerase, and RNA polymerase. Additionally, it has been shown to inhibit the activity of a variety of proteins, including DNA binding proteins and transcription factors. Furthermore, it has been shown to inhibit the activity of a variety of cellular pathways, including the cell cycle, apoptosis, and cell proliferation.

Advantages and Limitations for Lab Experiments

2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water and can be difficult to dissolve in aqueous solutions. Additionally, it can be toxic to cells, so it should be used with caution.

Future Directions

There are a variety of potential future directions for 2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%. It could be used to study the interactions between proteins and other molecules, as well as the structure and function of proteins and DNA. Additionally, it could be used to study the effects of drugs on proteins and DNA, as well as the effects of drugs on cellular pathways. Furthermore, it could be used to study the effects of environmental toxins on proteins and DNA, as well as the effects of environmental toxins on cellular pathways. Finally, it could be used to study the effects of mutations on proteins and DNA, as well as the effects of mutations on cellular pathways.

Synthesis Methods

2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% can be synthesized through a sequence of reactions starting with the reaction of 3-t-butylsulfamoylbenzoic acid with potassium fluoride in aqueous dimethylformamide (DMF). This reaction yields the desired 2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% as the major product, with the minor product being 5-fluoro-2-t-butylsulfamoylbenzoic acid. The reaction can be further optimized by varying the reaction conditions and reactants.

properties

IUPAC Name

2-[3-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)14-8-7-12(18)10-15(14)16(20)21/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZOZCJXWFZHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid

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